molecular formula C17H21NO3 B503658 N-benzyl-N-(2,4,5-trimethoxybenzyl)amine

N-benzyl-N-(2,4,5-trimethoxybenzyl)amine

Cat. No.: B503658
M. Wt: 287.35g/mol
InChI Key: QCHCKOLOQOXTEJ-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2,4,5-trimethoxybenzyl)amine is a secondary amine characterized by a benzyl group and a 2,4,5-trimethoxybenzyl group attached to a central nitrogen atom. The 2,4,5-trimethoxybenzyl moiety consists of a benzene ring substituted with methoxy groups at the 2-, 4-, and 5-positions, creating a sterically and electronically distinct structure. This compound has been synthesized for applications in medicinal chemistry, particularly as an intermediate in the preparation of bioactive molecules such as enzyme inhibitors and dopaminergic agents . Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as evidenced by protocols using 2,4,5-trimethoxybenzyl chloride or aldehyde derivatives .

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35g/mol

IUPAC Name

1-phenyl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H21NO3/c1-19-15-10-17(21-3)16(20-2)9-14(15)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3

InChI Key

QCHCKOLOQOXTEJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CNCC2=CC=CC=C2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1CNCC2=CC=CC=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The structural uniqueness of N-benzyl-N-(2,4,5-trimethoxybenzyl)amine lies in the positioning of its methoxy groups. Comparisons with analogs highlight key differences:

Compound Substitution Pattern Functional Groups Key Properties
This compound 2,4,5-trimethoxybenzyl Secondary amine Enhanced steric hindrance; potential for selective enzyme inhibition .
N-Benzyl-N-(3,4,5-trimethoxybenzyl)amine 3,4,5-trimethoxybenzyl Secondary amine Symmetrical substitution improves crystallinity (e.g., monoclinic crystal system) .
N-Benzyl-N-(4-methoxybenzyl)amine 4-methoxybenzyl Secondary amine Reduced steric bulk; higher solubility in polar solvents .
N-(3,4,5-Trimethoxybenzyl)adamantanamine 3,4,5-trimethoxybenzyl Primary amine (adamantyl) Increased lipophilicity; dopaminergic activity .
N-Benzyl-N-ethyl-3,4,5-trimethoxybenzamide 3,4,5-trimethoxybenzyl Tertiary amide Lower basicity due to amide group; improved metabolic stability .

Key Observations :

  • Methoxy Position Effects: The 2,4,5-trimethoxy substitution introduces asymmetry, which may reduce crystallinity compared to the symmetrical 3,4,5-trimethoxy analogs .
  • Functional Group Impact : Replacement of the amine with an amide (e.g., N-benzyl-N-ethyl-3,4,5-trimethoxybenzamide) reduces basicity and hydrogen-bonding capacity, influencing solubility and receptor binding .
Physicochemical Properties
  • Melting Points : The 3,4,5-trimethoxybenzyl derivatives (e.g., N-benzylidene analog) exhibit higher melting points (~367 K) due to symmetrical crystal packing , whereas 2,4,5-substituted analogs are often oils or low-melting solids .
  • Solubility : Hydrobromide salts of 2,4,5-trimethoxybenzylamines (e.g., N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide) show improved aqueous solubility compared to free bases .

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